molecular formula C14H13ClN2O2 B1298501 N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide CAS No. 436089-17-7

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide

Cat. No.: B1298501
CAS No.: 436089-17-7
M. Wt: 276.72 g/mol
InChI Key: ACAYKXVXHCSWSH-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide (CAS: 436089-17-7) is a substituted benzamide featuring a 4-chlorobenzoyl group linked to a 4-amino-2-methoxyphenylamine moiety. Its molecular structure combines electron-donating (methoxy, amino) and electron-withdrawing (chloro) groups, which influence its physicochemical and biological properties.

The compound’s commercial availability (e.g., sc-329747, Santa Cruz Biotechnology) suggests its relevance in pharmacological or materials research, though specific applications require further investigation.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-8-11(16)6-7-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAYKXVXHCSWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359363
Record name N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436089-17-7
Record name N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide typically involves the following steps:

    Nitration: The starting material, 4-chloro-benzamide, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Methoxylation: The amino group is then protected, and the compound undergoes methoxylation to introduce a methoxy group at the ortho position relative to the amino group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that derivatives of N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide exhibit promising anticancer properties. For instance, compounds designed based on similar structural frameworks have shown significant inhibitory effects against breast cancer cell lines, specifically MDA-MB-231 and MCF-7. These compounds were evaluated for their anti-proliferative activity, revealing IC50 values in the range of 1.52–6.31 μM, indicating high selectivity towards cancer cells compared to normal cells .

Mechanisms of Action
The mechanisms by which these compounds exert their anticancer effects include the induction of apoptosis. In one study, a derivative demonstrated a 22-fold increase in apoptotic cells when compared to controls, highlighting its potential as a targeted cancer therapy .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This technique allows for the isolation and quantification of impurities, making it valuable for pharmacokinetic studies .

Methodology Details
Technique Reverse Phase HPLC
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid)
Application Isolation of Impurities, Pharmacokinetics

Medicinal Chemistry Applications

Enzyme Inhibition Studies
Compounds related to this compound have been investigated for their inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Some derivatives have shown IC50 values between 10.93–25.06 nM against CA IX, demonstrating selectivity over other isoforms like CA II . This selectivity is crucial for developing targeted therapies with minimized side effects.

Case Studies

Case Study: Antitumor Activity Evaluation
In a specific study involving compounds derived from this compound, researchers conducted cellular uptake assays using HPLC to quantify the active compounds within MDA-MB-231 cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also significantly induced apoptosis through the activation of specific pathways associated with cancer cell death .

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares substituent patterns and their implications:

Compound Name Substituents on Phenyl Rings Key Functional Groups Biological Activity/Application Reference
N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide 4-Cl (benzamide), 4-NH₂, 2-OCH₃ (aniline) Amino, Methoxy, Chloro Not explicitly stated; inferred HDAC or kinase modulation
4-Chloro-N-(4-methoxyphenyl)-3-nitro-benzamide 4-Cl, 3-NO₂ (benzamide); 4-OCH₃ (aniline) Nitro, Methoxy, Chloro Potential anticancer (nitro group may confer cytotoxicity)
4-Amino-5-chloro-2-methoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide 4-NH₂, 5-Cl, 2-OCH₃ (benzamide); morpholinyl-pyridyl Amino, Chloro, Methoxy, Heterocycle Gastrokinetic agent (promotes gastric motility)
N-(2-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-Cl (aniline); 2-OCH₃, 4-CH₃ (benzamide) Chloro, Methoxy, Methyl Fluorescent probe for Pb²⁺ detection

Key Observations :

  • Substituent Position: The position of chloro, methoxy, and amino groups significantly impacts biological activity. For example, 4-amino-5-chloro-2-methoxy derivatives exhibit gastrokinetic effects , whereas 3-nitro substitution (electron-withdrawing) may enhance cytotoxicity .

Physicochemical Properties

  • Solubility: The amino group enhances aqueous solubility compared to non-polar analogs (e.g., nitro-substituted benzamides).
  • Spectroscopic Features: Methoxy and amino groups influence UV-Vis and fluorescence profiles. For example, 2-methoxy substituents exhibit strong π→π* transitions at ~270 nm .

Biological Activity

N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClN2O2C_{14}H_{13}ClN_{2}O_{2}, with a molecular weight of approximately 276.72 g/mol. The compound features a benzamide structure with an amino group and a methoxy group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has been studied for its effectiveness against a range of microbial pathogens, demonstrating significant inhibitory effects.
  • Anticancer Activity : Investigations into its anticancer properties have shown that it may inhibit cell proliferation in various cancer cell lines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment .
  • Cell Proliferation Modulation : By affecting signaling pathways related to cell growth and survival, this compound shows promise as an anticancer agent.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

These results indicate that the compound possesses significant antimicrobial properties, particularly against fungal infections.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The IC50 values for these cell lines were found to be:

Cell LineIC50 (µM)
MDA-MB-23115
A54920

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

  • DPP-IV Inhibition : A study highlighted the design and synthesis of N-substituted aminobenzamide derivatives, including this compound. These derivatives showed promising DPP-IV inhibitory activity, suggesting potential applications in diabetes management .
  • Antitumor Activity : Another investigation focused on the structural modifications of benzamide derivatives, revealing that compounds similar to this compound exhibited significant antitumor effects against various cancer cell lines, indicating a broader application in oncology .

Q & A

Q. What are the recommended synthetic routes for N-(4-Amino-2-methoxy-phenyl)-4-chloro-benzamide, and how can reaction efficiency be optimized?

The compound is typically synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, followed by nucleophilic attack by the amine. Key optimization steps include maintaining low reaction temperatures (-50°C) to minimize side reactions and using anhydrous solvents to prevent hydrolysis. Characterization via IR (to confirm amide C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (to identify aromatic protons and methoxy/methyl groups) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be identified?

  • IR Spectroscopy : Confirm the amide bond (C=O stretch at ~1650 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹).
  • ¹H-NMR : Look for aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and NH₂/amide protons (δ ~5–7 ppm, depending on solvent).
  • Elemental Analysis : Validate C, H, N, and Cl percentages to confirm purity .

Advanced Research Questions

Q. How do variations in pH and temperature affect the fluorescence properties of this compound, and what methodological considerations are crucial for reproducible results?

Fluorescence intensity is maximized at pH 5 and 25°C , with stability over time (up to 24 hours). For reproducibility:

  • Use buffered solutions (e.g., acetate buffer for pH 5) to maintain consistent ionic strength.
  • Control temperature with a thermostated cuvette holder.
  • Avoid photobleaching by limiting exposure to excitation light. Conflicting data may arise from solvent polarity effects (e.g., acetonitrile vs. water) or quenching agents like heavy metal ions .

Q. What strategies are effective in resolving discrepancies in crystallographic data during structural elucidation of benzamide derivatives?

  • Twinned Data : Use SHELX software (SHELXL/SHELXD) for refinement, which handles pseudo-symmetry and twinning via the HKLF5 format .
  • Disordered Solvents : Apply SQUEEZE (PLATON) to model electron density from disordered solvent molecules.
  • Hydrogen Bonding : Analyze packing diagrams to identify intermolecular interactions (e.g., N-H⋯O=C) that stabilize the crystal lattice .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its biological activity?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve metabolic stability.
  • Side Chain Modifications : Replace the methoxy group with ethoxy or morpholine derivatives to alter pharmacokinetics.
  • Bioisosteres : Substitute the chloro group with bioisosteres like Br or CN to optimize target binding while maintaining lipophilicity .

Q. In analyzing the binding constants of this compound with metal ions, what experimental protocols ensure accuracy and minimize interference?

  • Job’s Plot Method : Determine stoichiometry by varying the molar ratio of ligand to metal ion (e.g., Pb²⁺).
  • Benesi-Hildebrand Equation : Calculate binding constants (K) using fluorescence titration data.
  • Control Experiments : Use EDTA to chelate free metal ions and confirm specificity. Avoid buffers containing phosphate or carbonate, which may compete for metal binding .

Methodological Considerations Table

ParameterOptimal ConditionKey TechniqueReference
Synthetic Yield DCC/HOBt, -50°C, anhydrous¹H-NMR, IR
Fluorescence Intensity pH 5, 25°C, λex 340 nmSpectrofluorometry
Crystallographic Refinement SHELXL, SQUEEZEX-ray Diffraction
SAR Optimization -CF₃ substitutionIn vitro Bioassays

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